(2,3-Dichloro-4-methoxyphenyl)boronic acid

Overview

Description

“(2,3-Dichloro-4-methoxyphenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They have been widely studied in medicinal chemistry and have been used in various applications, including anticancer, antibacterial, and antiviral activities, as well as sensors and delivery systems .

Synthesis Analysis

Boronic acids, including “this compound”, can be used as building blocks and synthetic intermediates . They are often used in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond-forming reaction . Other reactions that boronic acids are involved in include Pd-catalyzed direct arylation, palladium-catalyzed stereoselective Heck-type reactions, and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Molecular Structure Analysis

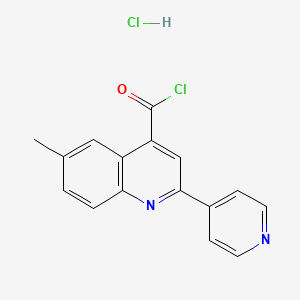

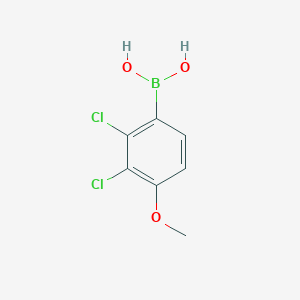

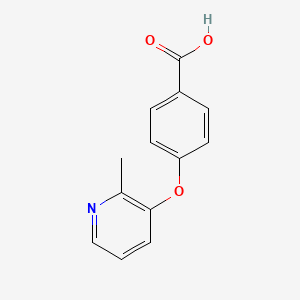

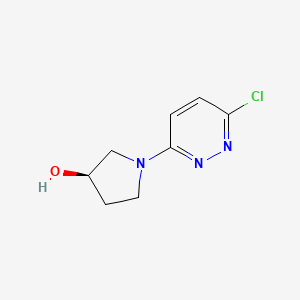

The molecular structure of “this compound” consists of a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with two chlorine atoms and one methoxy group .

Chemical Reactions Analysis

As mentioned earlier, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions . They can also participate in other types of reactions, such as Pd-catalyzed direct arylation, palladium-catalyzed stereoselective Heck-type reactions, and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Scientific Research Applications

Fluorescence Quenching Studies

Fluorescence quenching studies involving boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, demonstrate the application of boronic acids in understanding the dynamics of molecular interactions. These studies reveal the influence of solvent viscosity and the presence of aniline quenchers on the fluorescence properties of boronic acid derivatives, highlighting their potential in sensing applications and the investigation of molecular conformations (Geethanjali et al., 2015).

Boronic Acid Derivatives as Building Blocks

Boronic acids serve as versatile intermediates and building blocks in organic synthesis. The synthesis of multifunctional compounds, which include boronic acids and aminophosphonic acid groups, illustrates the potential of boronic acids in creating complex molecules with varied applications in medicine, agriculture, and industrial chemistry. This multifaceted approach enables the exploration of new chemical spaces and the development of novel therapeutics and materials (Zhang et al., 2017).

Boronic Acid Catalysis

Boronic acids are not only reagents but also catalysts in various chemical transformations. The concept of boronic acid catalysis (BAC) leverages the reversible covalent bonding of boronic acids with hydroxy groups to activate both electrophilic and nucleophilic modes of action. This catalysis strategy enables the formation of complex molecules under mild conditions, enhancing atom economy and reducing waste in synthetic processes. Applications span from the synthesis of amides and cycloadditions to Friedel-Crafts-type reactions, underscoring the broad utility of boronic acids in organic chemistry (Hall, 2019).

Absorption Materials with Boronate Affinity

In addressing environmental challenges, boronic acid derivatives have been utilized to develop novel absorption materials with high affinity for boronate. Such materials are instrumental in treating boronic acid emissions, which pose risks to water bodies and result in resource loss. The innovation in absorption technology not only enhances the efficiency of boron removal from industrial effluents but also offers a sustainable solution for resource recovery and pollution mitigation (Zhang et al., 2021).

Sensing Applications

Boronic acids find extensive applications in sensing due to their ability to interact with diols and Lewis bases. This interaction basis enables the development of sensors for glucose and other biologically relevant molecules, highlighting the role of boronic acids in biomedical diagnostics and environmental monitoring. The versatility of boronic acids in sensing technologies ranges from homogeneous assays to heterogeneous detection, facilitating the design of sensitive and selective detection systems (Lacina et al., 2014).

Mechanism of Action

Target of Action

The primary target of (2,3-Dichloro-4-methoxyphenyl)boronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The compound is known for its stability and readiness for preparation , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to various chemical reactions and processes .

Future Directions

The use of boronic acids in medicinal chemistry and other fields is a relatively recent development, and there is still much to explore . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . Therefore, further studies on boronic acids, including “(2,3-Dichloro-4-methoxyphenyl)boronic acid”, could lead to the development of new promising drugs .

Biochemical Analysis

Biochemical Properties

(2,3-Dichloro-4-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of enzyme inhibitors for therapeutic applications .

Additionally, this compound has been shown to interact with other biomolecules such as nucleic acids and carbohydrates. The boronic acid group can form reversible covalent bonds with diols present in these biomolecules, facilitating the study of carbohydrate-protein interactions and nucleic acid modifications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis .

Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in changes in the expression levels of specific genes, thereby influencing cellular metabolism and other physiological processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group of this compound can interact with the active sites of enzymes, leading to enzyme inhibition or activation. For example, the interaction of this compound with serine proteases results in the formation of a covalent bond with the active site serine residue, thereby inhibiting enzyme activity .

In addition to enzyme inhibition, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins. This binding can alter the activity of these proteins, leading to changes in gene expression and subsequent physiological effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of this compound, resulting in reduced efficacy .

Long-term studies have also revealed that this compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation. These effects can persist even after the removal of the compound, indicating potential long-term applications in biochemical research .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to understand its therapeutic potential and toxicity. At lower dosages, this compound has been shown to effectively inhibit target enzymes and modulate gene expression without causing significant adverse effects . At higher dosages, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where the efficacy of this compound reaches a plateau beyond a certain dosage, indicating that higher doses may not necessarily result in increased therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted . The boronic acid group of this compound can also interact with cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments .

The localization and accumulation of this compound within tissues can also be influenced by its interactions with extracellular matrix components and binding proteins .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the activity and function of this compound within these compartments .

Properties

IUPAC Name |

(2,3-dichloro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBELHXIPMFECAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729036 | |

| Record name | (2,3-Dichloro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190219-72-7 | |

| Record name | (2,3-Dichloro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-4-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B1396744.png)

![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)